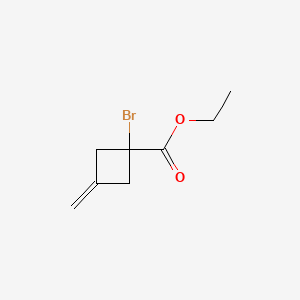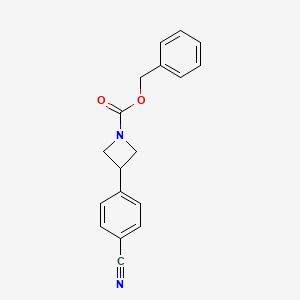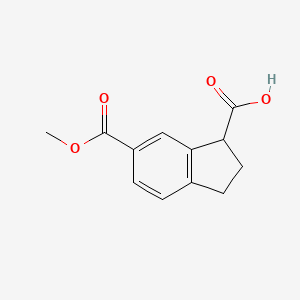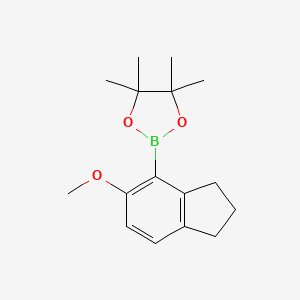
ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11BrO2 It is a derivative of cyclobutane, featuring a bromine atom and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate typically involves the bromination of ethyl 3-methylidenecyclobutane-1-carboxylate. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a double bond by eliminating hydrogen bromide (HBr).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include ethyl 1-hydroxy-3-methylidenecyclobutane-1-carboxylate, ethyl 1-alkoxy-3-methylidenecyclobutane-1-carboxylate, or ethyl 1-amino-3-methylidenecyclobutane-1-carboxylate.
Elimination Products: Formation of alkenes such as ethyl 3-methylidenecyclobutene-1-carboxylate.
科学研究应用
Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers or advanced composites.
作用机制
The mechanism of action of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate in chemical reactions involves the reactivity of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution or elimination reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Ethyl 1-bromocyclobutane-1-carboxylate: Similar structure but lacks the methylidene group.
Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure with chlorine instead of bromine.
Ethyl 1-bromo-2-methylidenecyclobutane-1-carboxylate: Similar structure with the methylidene group at a different position.
Uniqueness: Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate is unique due to the presence of both the bromine atom and the methylidene group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
属性
IUPAC Name |
ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-3-11-7(10)8(9)4-6(2)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXATUFDSSUYGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)


![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)


